molecular formula C18H20N2O B11176399 3,4-dihydroisoquinolin-2(1H)-yl[4-(dimethylamino)phenyl]methanone

3,4-dihydroisoquinolin-2(1H)-yl[4-(dimethylamino)phenyl]methanone

Cat. No.: B11176399
M. Wt: 280.4 g/mol
InChI Key: MFQNJRSFCUSTDJ-UHFFFAOYSA-N
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Description

3,4-Dihydroisoquinolin-2(1H)-yl[4-(dimethylamino)phenyl]methanone is a complex organic compound that features a dihydroisoquinoline core linked to a dimethylaminophenyl group via a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl[4-(dimethylamino)phenyl]methanone typically involves multi-step organic reactions. One common method starts with the formation of the dihydroisoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst. The resulting intermediate is then coupled with a dimethylaminophenyl group using a Friedel-Crafts acylation reaction, where the methanone bridge is introduced.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydroisoquinolin-2(1H)-yl[4-(dimethylamino)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions might involve reagents like sodium methoxide (NaOCH₃).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3,4-Dihydroisoquinolin-2(1H)-yl[4-(dimethylamino)phenyl]methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl[4-(dimethylamino)phenyl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might bind to a specific enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydroisoquinolin-2(1H)-yl[4-(dimethylamino)phenyl]methanone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a dihydroisoquinoline core with a dimethylaminophenyl group allows for diverse applications and interactions that are not observed in similar compounds.

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[4-(dimethylamino)phenyl]methanone

InChI

InChI=1S/C18H20N2O/c1-19(2)17-9-7-15(8-10-17)18(21)20-12-11-14-5-3-4-6-16(14)13-20/h3-10H,11-13H2,1-2H3

InChI Key

MFQNJRSFCUSTDJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2

Origin of Product

United States

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